![molecular formula C10H10N4 B3019870 N-allylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2320855-78-3](/img/structure/B3019870.png)
N-allylpyrido[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Wirkmechanismus
Mode of Action
The compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to suppress the activation of IGF1R and Src , and inhibit CDK2 . The compound’s interaction with these targets results in significant changes, including the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting IGF1R and Src, it impacts the PI3K-PKB mTOR pathway , which is crucial for cell proliferation and survival. By inhibiting CDK2, it affects the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
The compound’s ability to inhibit the growth of various cell lines in vitro suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The compound’s action results in significant molecular and cellular effects. It has been found to significantly inhibit the viability of several NSCLC cell lines in vitro by inducing apoptosis . In vivo, it has been shown to suppress the growth of NSCLC xenograft tumors .
Biochemische Analyse
Biochemical Properties
N-allylpyrido[3,4-d]pyrimidin-4-amine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit the activity of CDK2, a protein kinase involved in cell cycle regulation . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing its normal function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of CDK2, thereby affecting cell cycle progression . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
Given its role as a CDK2 inhibitor, it is likely that its effects on cellular function would be observed over the course of the cell cycle .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its role as a CDK2 inhibitor, it is likely that its effects would be dose-dependent, with higher doses potentially leading to more pronounced cell cycle inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathway of CDK2 inhibition. It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with CDK2, as this enzyme is located in the nucleus of the cell . Therefore, it is possible that this compound may also localize to the nucleus to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-allylpyrido[3,4-d]pyrimidin-4-amine typically involves multi-step procedures. One common method includes the reaction of pyrido[3,4-d]pyrimidine derivatives with allyl amine under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: N-ally
Biologische Aktivität
N-allylpyrido[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrido[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.
Chemical Structure and Synthesis
This compound is characterized by a pyrido[3,4-d]pyrimidine core with an allyl substituent at the nitrogen position. The synthesis of this compound typically involves the reaction of 4-chloropyrido[3,4-d]pyrimidine with appropriate amines or through multi-step synthetic pathways that modify existing pyrido[3,4-d]pyrimidine derivatives.
Biological Activities
The biological activities of this compound are extensive, including:
- Antitumor Activity : Compounds in the pyrido[3,4-d]pyrimidine class have shown significant antitumor properties. For instance, several analogs have demonstrated moderate to high growth inhibitory effects against various cancer cell lines, including L1210 leukemia and human leukemic myeloblasts .
- Kinase Inhibition : Research indicates that certain derivatives exhibit potent inhibition of protein kinases such as PKB (also known as Akt). These compounds can act as ATP-competitive inhibitors, showcasing selectivity over other kinases like PKA . The structure-activity relationship (SAR) studies have identified key modifications that enhance potency and selectivity.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of this compound and its analogs against human tumor xenografts in nude mice. The results indicated that these compounds significantly inhibited tumor growth at well-tolerated doses, highlighting their potential for cancer therapy .
- Kinase Selectivity : A detailed investigation into the selectivity of this compound derivatives revealed that modifications to the piperidine linker enhanced selectivity for PKB while maintaining cellular potency. This study underscored the importance of structural modifications in developing effective kinase inhibitors .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Signaling Pathways : By inhibiting PKB, these compounds disrupt critical signaling pathways involved in cell proliferation and survival.
- Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from the ability of these compounds to penetrate bacterial membranes and interfere with essential cellular processes .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
N-allylpyrido[3,4-d]pyrimidin-4-amine belongs to a class of pyrido[3,4-d]pyrimidines known for their anticancer properties. These compounds have been shown to inhibit various cancer-related targets, including cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, derivatives of this compound have demonstrated significant activity against prostate and lung cancer cell lines, with IC50 values indicating potent effects at low concentrations .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that these compounds can activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, they may interfere with signaling pathways that promote tumor growth and metastasis .
Inhibition of Kinases
This compound has been identified as a potential inhibitor of several kinases involved in cancer progression. Notable among these are:
- Fms-like Tyrosine Kinase 3 (FLT3) : This kinase is implicated in acute myelogenous leukemia (AML). Compounds derived from this structure have shown promise as FLT3 inhibitors, which could lead to new treatments for AML patients .
- Receptor-interacting Protein Kinase 1 (RIPK1) : Inhibitors of RIPK1 are being explored for their role in reducing metastasis in various cancers. This compound derivatives have been evaluated for their effectiveness in preclinical models .
Neuroprotective Effects
Recent studies suggest that this compound may also possess neuroprotective properties. Research indicates that compounds within this class can modulate pathways associated with neurodegenerative diseases by inhibiting specific kinases involved in neuronal apoptosis and inflammation . This opens avenues for developing therapeutics aimed at conditions like Alzheimer's disease.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the condensation of pyridine derivatives with amines and aldehydes under specific conditions. The ability to modify the structure allows for the exploration of numerous derivatives with enhanced biological activities.
Compound | Activity | IC50 (μM) | Target |
---|---|---|---|
This compound | Anticancer | 1.54 (Prostate) | CDK |
N-substituted derivative | FLT3 Inhibitor | <10 | FLT3 |
Another derivative | RIPK1 Inhibitor | 5 | RIPK1 |
Case Studies
Several case studies highlight the effectiveness of this compound:
Case Study 1: Anticancer Efficacy
In a study examining its effects on prostate cancer cells (PC-3), the compound exhibited a significant reduction in cell viability at concentrations as low as 1.54 μM, indicating its potential as a therapeutic agent against this malignancy.
Case Study 2: Neuroprotection
Research involving neurodegenerative disease models showed that derivatives of this compound reduced neuronal death by modulating inflammatory pathways, suggesting a dual role in both cancer treatment and neuroprotection.
Eigenschaften
IUPAC Name |
N-prop-2-enylpyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-12-10-8-3-5-11-6-9(8)13-7-14-10/h2-3,5-7H,1,4H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYVYXHFZBAONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.